Cas no 1433280-60-4 (Methyl 4-amino-3-chloro-5-(trifluoromethoxy)benzoate)

Methyl 4-amino-3-chloro-5-(trifluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 4-amino-3-chloro-5-(trifluoromethoxy)benzoate
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- インチ: 1S/C9H7ClF3NO3/c1-16-8(15)4-2-5(10)7(14)6(3-4)17-9(11,12)13/h2-3H,14H2,1H3
- InChIKey: RULCORLXURVPRB-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C(=O)OC)=CC(=C1N)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 287
- トポロジー分子極性表面積: 61.6
- 疎水性パラメータ計算基準値(XlogP): 2.9
Methyl 4-amino-3-chloro-5-(trifluoromethoxy)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015008595-500mg |
Methyl 4-amino-3-chloro-5-(trifluoromethoxy)benzoate |
1433280-60-4 | 97% | 500mg |
863.90 USD | 2021-06-21 | |
Alichem | A015008595-250mg |
Methyl 4-amino-3-chloro-5-(trifluoromethoxy)benzoate |
1433280-60-4 | 97% | 250mg |
484.80 USD | 2021-06-21 | |
Alichem | A015008595-1g |
Methyl 4-amino-3-chloro-5-(trifluoromethoxy)benzoate |
1433280-60-4 | 97% | 1g |
1,519.80 USD | 2021-06-21 |
Methyl 4-amino-3-chloro-5-(trifluoromethoxy)benzoate 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
Methyl 4-amino-3-chloro-5-(trifluoromethoxy)benzoateに関する追加情報
Research Briefing on Methyl 4-amino-3-chloro-5-(trifluoromethoxy)benzoate (CAS: 1433280-60-4) in Chemical Biology and Pharmaceutical Applications
Methyl 4-amino-3-chloro-5-(trifluoromethoxy)benzoate (CAS: 1433280-60-4) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This trifluoromethoxy-substituted benzoate derivative exhibits unique physicochemical properties that make it particularly valuable as a synthetic intermediate and potential pharmacophore. Recent studies have highlighted its role in the development of novel bioactive molecules, especially in the context of targeted drug design and agrochemical applications.
Structural analysis reveals that the compound's trifluoromethoxy group (-OCF3) at the 5-position contributes to enhanced metabolic stability and membrane permeability, while the amino and chloro substituents at the 4- and 3-positions respectively provide valuable handles for further chemical modifications. Recent synthetic methodologies published in 2023-2024 demonstrate improved routes for its preparation, with yields exceeding 85% through optimized palladium-catalyzed coupling reactions and selective functional group manipulations.
In pharmaceutical applications, this compound has shown promise as a key building block for kinase inhibitors, particularly in the development of selective JAK3 and BTK inhibitors. A 2024 study published in the Journal of Medicinal Chemistry reported its incorporation into novel anti-inflammatory agents demonstrating nanomolar potency against key inflammatory cytokines while maintaining excellent selectivity profiles. The trifluoromethoxy group was found to significantly reduce oxidative metabolism in hepatic microsomes, addressing a common limitation of similar scaffolds.
Emerging research in chemical biology has explored the compound's utility in PROTAC (Proteolysis Targeting Chimera) development. Its structural features allow for optimal linker attachment while maintaining the necessary physicochemical properties for cellular penetration. Several research groups have reported successful incorporation of this scaffold into PROTAC molecules targeting oncogenic proteins, with preliminary results showing improved degradation efficiency compared to traditional benzoate-based linkers.
The agrochemical sector has also shown increasing interest in this compound, particularly in the development of next-generation herbicides and fungicides. Its structural motif appears in several patent applications from major agrochemical companies, where it contributes to both activity and environmental persistence profiles. Recent field trials of derivatives have demonstrated effective control of resistant weed species at application rates 30-40% lower than current commercial products.
Analytical characterization of Methyl 4-amino-3-chloro-5-(trifluoromethoxy)benzoate has benefited from advances in NMR and mass spectrometry techniques. A 2023 study published in Analytical Chemistry presented a comprehensive fragmentation pattern using high-resolution mass spectrometry, which has become particularly valuable for metabolite identification in pharmacokinetic studies. The compound's distinct 19F NMR signature has also enabled novel applications in molecular imaging and tracer development.
Current challenges in the utilization of this compound include the need for more sustainable synthetic routes and improved understanding of its metabolic fate in biological systems. Recent life cycle assessment studies have highlighted opportunities to reduce the environmental impact of its production, particularly through green chemistry approaches to the introduction of the trifluoromethoxy group. Ongoing research aims to address these limitations while expanding the compound's applications in medicinal chemistry and materials science.
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